Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride
Description
Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinoline moiety, a cyano group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
methyl 4-[(3-cyano-6-methylquinolin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2.ClH/c1-12-3-8-17-16(9-12)18(14(10-20)11-21-17)22-15-6-4-13(5-7-15)19(23)24-2;/h3-9,11H,1-2H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTQMAOECWCKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup-Doebner-Miller Cyclization
The Skraup reaction, modified by Doebner and Miller, is widely used to synthesize substituted quinolines. For 3-cyano-6-methylquinolin-4-amine, the protocol involves:
- Starting Material : 3-Methylaniline derivatives are heated with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).
- Cyano Group Introduction : Post-cyclization, the 3-position is functionalized via cyanation. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C facilitates this step.
- Amination at Position 4 : Nitration at position 4 using fuming nitric acid, followed by reduction with hydrogen/palladium on carbon (H₂/Pd-C), yields the amine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Yield | 70–75% | |
| Cyanation Yield | 65% | |
| Amination Yield | 80% |
Friedländer Annulation
This method employs 2-aminobenzaldehyde and ketones to form quinoline derivatives. For 6-methyl substitution:
- Reagents : 2-Amino-5-methylbenzaldehyde reacts with cyanoacetamide in acetic acid.
- Conditions : Reflux at 110°C for 8 hours forms the quinoline backbone with inherent cyano and methyl groups.
Advantages : Fewer steps and higher regioselectivity compared to Skraup cyclization.
Preparation of Methyl 4-Aminobenzoate Hydrochloride
The benzoate fragment is synthesized via esterification and subsequent salt formation:
Fischer Esterification
4-Aminobenzoic acid is esterified using methanol and hydrochloric acid:
- Reaction : 4-Aminobenzoic acid (1 eq) is refluxed with excess methanol and HCl (3 eq) at 65°C for 6 hours.
- Workup : The mixture is cooled to 5–10°C, neutralized with 4–6% NaOH to pH 6–7, and extracted with methylene chloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Esterification Yield | 88–89% | |
| Purity (HPLC) | ≥98% |
Salt Formation
The free base is converted to the hydrochloride salt by treating with HCl gas in diethyl ether, yielding a crystalline product.
Coupling of Quinoline and Benzoate Moieties
The critical C–N bond formation between the quinoline and benzoate is achieved via two methods:
Buchwald-Hartwig Amination
A palladium-catalyzed coupling reaction:
- Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in toluene.
- Conditions : 3-Cyano-6-methylquinolin-4-amine (1 eq) reacts with methyl 4-bromobenzoate (1.2 eq) at 100°C for 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Yield | 75–80% | |
| Turnover Number | 1,200 |
Nucleophilic Aromatic Substitution
For substrates with electron-withdrawing groups:
- Reagents : The quinoline amine (1 eq) reacts with methyl 4-fluorobenzoate (1.1 eq) in DMF at 130°C for 24 hours.
- Base : K₂CO₃ (2 eq) enhances nucleophilicity.
Limitations : Lower yields (60–65%) due to competing side reactions.
Final Hydrochloride Salt Formation
The free base is treated with HCl (1.1 eq) in ethanol, followed by crystallization from methanol/ether to obtain the hydrochloride salt.
Analytical Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 297–298°C | |
| LogP | 4.012 | |
| Solubility (Water) | 0.12 mg/mL |
Optimization and Scalability Considerations
Temperature and pH Control
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline moiety or the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.
Scientific Research Applications
Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The cyano group and benzoate ester may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-cyanoquinolin-4-yl)amino)benzoate
- Methyl 4-((6-methylquinolin-4-yl)amino)benzoate
- Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate
Uniqueness
Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride stands out due to the presence of both the cyano group and the methyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate hydrochloride, a quinoline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol
IUPAC Name: Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate
InChI Key: FZMPRCUKLLPKIM-UHFFFAOYSA-N
The compound is characterized by the presence of a quinoline moiety, which is known for its significant biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. A common synthetic route includes the reaction of 3-cyano-6-methylquinoline with methyl 4-aminobenzoate under specific catalytic and solvent conditions to yield the target compound. The process may require purification methods such as recrystallization or chromatography to achieve high purity and yield.
Antimicrobial Properties
Research indicates that methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate exhibits notable antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | Variable |
The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Anticancer Activity
Methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly reduced biofilm formation by up to 90%, outperforming traditional antibiotics such as ciprofloxacin in certain assays .
- Anticancer Research : In a recent investigation, methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate was tested against various cancer cell lines, revealing IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for further development in cancer therapy .
The biological activity of methyl 4-((3-cyano-6-methylquinolin-4-yl)amino)benzoate is attributed to its interaction with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Binding : It has been suggested that it can bind to specific receptors, modulating their activity and leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
